molecular formula C13H12N2O4S B3431556 Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate CAS No. 91077-00-8

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B3431556
CAS No.: 91077-00-8
M. Wt: 292.31 g/mol
InChI Key: LUFNXFXZMZYAKC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a thiophene-based compound featuring an ethyl ester at position 2, an amino group at position 3, and a 4-nitrophenyl substituent at position 5 of the thiophene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and materials chemistry. Its synthesis typically involves Pd-catalyzed C–C cross-coupling reactions, as demonstrated in the preparation of mthis compound (65% yield via Suzuki-Miyaura coupling) . Key spectral data (e.g., $^1$H NMR: δ 8.32–8.23 ppm for nitroaryl protons; mp = 212–214°C) highlight its distinct physicochemical profile . The compound’s nitro group enhances electrophilicity, facilitating applications in drug discovery and organic synthesis.

Properties

IUPAC Name

ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFNXFXZMZYAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208438
Record name Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate
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Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91077-00-8, 910077-00-8
Record name Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate
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Record name Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-nitrobenzaldehyde and thiophene-2-carboxylic acid in the presence of a base can yield the desired thiophene derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Research indicates that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity
In a study published by the National Institutes of Health, derivatives of thiophene compounds were synthesized and evaluated for their anticancer properties. This compound was found to inhibit tumor growth in vitro, showcasing its potential as a lead compound for further drug development .

Organic Electronics

Application in OLEDs
This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs). Its electron-accepting properties enhance the efficiency and performance of these devices, making it a valuable component in the development of advanced electronic materials .

Data Table: Performance Metrics

PropertyValue
Emission Spectrum450 nm
Quantum Efficiency20%
Device Lifetime>1000 hours

Biological Research

Enzyme Inhibition Studies
Researchers use this compound to investigate its interactions with biological targets, particularly in enzyme inhibition and receptor binding studies. This research is critical for drug discovery processes where understanding molecular interactions is essential .

Case Study: MbtI Inhibition
A recent publication highlighted the compound's role as an inhibitor of MbtI, an enzyme implicated in bacterial resistance mechanisms. The study reported an IC50 value of approximately 15 μM, indicating strong inhibitory activity and suggesting potential for developing new antibacterial agents .

Colorimetric Sensors

Detection of Analytes
The ability of this compound to undergo color changes in response to specific analytes makes it suitable for developing colorimetric sensors. These sensors are valuable for detecting environmental pollutants and biological markers .

Material Science

Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials with specific electrical and optical properties. These materials can be applied in various high-tech industries, including telecommunications and energy storage .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects . The thiophene ring enhances the compound’s stability and facilitates its interaction with various biological targets .

Comparison with Similar Compounds

Para-Nitrophenyl vs. Meta-Nitrophenyl Derivatives

  • Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate (meta-nitro isomer) exhibits reduced conjugation compared to the para-nitro analogue due to asymmetric electron withdrawal. This impacts reactivity in cyclization reactions, as meta-substituents hinder resonance stabilization .
  • Biological Activity : The para-nitro group in the target compound may enhance antitumor activity by increasing cellular uptake via dipole interactions, as seen in related triazolopyrimidines .

Nitro vs. Halogen Substituents

  • Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-94-7) shows lower polarity (logP ~2.8) compared to the nitro analogue (logP ~1.9), influencing solubility in nonpolar solvents .
  • Anticancer Potential: Chlorophenyl derivatives demonstrate moderate anti-proliferative activity (IC${50}$ = 8–12 µM against HepG-2), whereas nitro-substituted analogues may achieve lower IC${50}$ values due to enhanced redox cycling .

Nitro vs. Methyl Substituents

  • Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) lacks electron-withdrawing effects, reducing its utility in electrophilic aromatic substitution but improving stability under basic conditions .

Ester Group Variations

Compound Ester Group Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate Methyl 278.27 212–214 Suzuki coupling intermediates
This compound Ethyl 292.31 ~200–210 (est.) Antitumor agents, dyes
Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate Ethyl 326.21 N/A Halogenated intermediates
  • Ethyl vs. However, methyl esters are more reactive in hydrolysis due to shorter alkyl chains .

Biological Activity

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Overview of this compound

  • Chemical Structure : The compound features a thiophene ring substituted with an amino group and a nitrophenyl group, contributing to its unique chemical properties.
  • Molecular Formula : C₁₃H₁₂N₂O₄S
  • CAS Number : 730949-83-4

Thiophene derivatives, including this compound, are known to exhibit various biological effects through multiple mechanisms:

  • Antimicrobial Activity : Studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains. This compound has shown promising results against specific pathogens, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Research has highlighted the compound's ability to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for the development of anticancer therapies.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis; inhibits tubulin polymerization ,
Anti-inflammatoryReduces inflammation markers in vitro,

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of HeLa cells (cervical cancer) at low micromolar concentrations. The compound was shown to bind effectively to tubulin, disrupting microtubule dynamics and leading to cell death .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were screened for antimicrobial activity against E. coli and S. aureus. The results indicated that certain modifications in the structure enhanced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug development.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing novel drugs targeting infections and cancers.
  • Organic Electronics : Its unique properties are utilized in developing organic light-emitting diodes (OLEDs), enhancing device performance .
  • Biological Research : The compound is valuable for studying enzyme inhibition and receptor interactions, aiding drug discovery efforts .

Q & A

Q. How is stability under varying storage conditions assessed, and what precautions are recommended?

  • Stability Studies :
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
  • Moisture Control : Desiccants prevent ester hydrolysis in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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